

comparative study of the crystal structures of substituted nicotinamides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B183580

[Get Quote](#)

A comparative analysis of the crystal structures of nicotinamide and its substituted derivatives reveals significant insights into the influence of molecular modifications on solid-state packing and intermolecular interactions. Nicotinamide, a form of vitamin B3, is a versatile molecule capable of forming various hydrogen-bonding motifs, making it a subject of extensive research in crystallography and pharmaceutical sciences.^{[1][2]} Its derivatives, including isomers like isonicotinamide and cocrystals with other active pharmaceutical ingredients (APIs), exhibit distinct crystal structures that alter their physicochemical properties.

Comparative Crystal Structure Analysis

The crystal engineering of nicotinamide and its derivatives often focuses on modifying hydrogen bond networks to create novel solid forms with desired properties like improved solubility or stability.^{[3][4]} Nicotinamide itself is highly polymorphic, with at least nine solved single-crystal structures, demonstrating its conformational flexibility and ability to pack in various arrangements.^{[1][5]}

Isonicotinamide, a constitutional isomer of nicotinamide, also exhibits polymorphism, with six known polymorphs.^{[6][7]} The change in the position of the carboxamide group from position 3 to 4 on the pyridine ring alters the hydrogen bonding patterns, leading to different supramolecular assemblies compared to nicotinamide.

Isoniazid, or isonicotinic acid hydrazide, is a crucial anti-tuberculosis drug and a derivative of isonicotinic acid.^{[8][9]} Its structure contains both a pyridine ring and a hydrazide group, which

are potent hydrogen bond donors and acceptors. This allows isoniazid to form robust cocrystals with various coformers, often utilizing the strong (phenol) O–H…N (pyridine) and N–H…O (phenol) heterosynthons.^[9]

Nicotinamide Cocrystals are multi-component crystals where nicotinamide is combined with another molecule, such as an API.^[4] A common strategy involves forming a robust acid-pyridine heterosynthon between a carboxylic acid-containing molecule and the pyridine nitrogen of nicotinamide.^[10] This interaction is a reliable method for designing new solid forms. For example, cocrystals of nicotinamide have been successfully prepared with flufenamic acid, naproxen, and p-aminobenzoic acid, each resulting in a unique crystal lattice.^{[10][11][12]}

The analysis of these structures shows that even subtle changes, such as altering the position of a functional group or introducing a coformer, can lead to dramatic differences in the crystal lattice, affecting everything from melting point and stability to solubility and bioavailability.

Data Presentation: Crystallographic Parameters

The following table summarizes the crystallographic data for nicotinamide, its isomer isonicotinamide, and representative cocrystals.

Compound	Chemical Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z
Nicotinamide (Form α)	C ₆ H ₆ N ₂ O	Mono clinic	P2 ₁ /C	3.75	19.30	7.95	90	95.5	90	4
Isonicotinamide (Form I)	C ₆ H ₆ N ₂ O	Mono clinic	P2 ₁ /C	9.53	14.07	10.15	90	116.7	90	8
Isoniazid-Phloroglucinol	C ₁₂ H ₁₃ N ₃ O ₄	Mono clinic	P2 ₁ /C	12.31	5.86	17.58	90	109.1	90	4
Ticagrelor-Nicotinamide Hydrate	C ₂₃ H ₂₈ F ₈ N ₆ O ₄ S · C ₆ H ₆ N ₂ O · H ₂ O	Triclinic	P-1	10.33	11.23	15.02	99.4	93.1	113.8	2
Flufenamic Acid-Nicotinamide	C ₁₄ H ₁₁ O ₃ F ₃ N · O ₂ · C ₆ H ₆ N ₂ O	Mono clinic	P2 ₁ /n	10.60	15.00	12.21	90	105.7	90	4

p-	
Amin	
obenz	C ₇ H ₇
oic	NO ₂
Acid-	C ₆ H ₆
Isonic	N ₂ O
otina	
mide	

Note: Data for p-Aminobenzoic Acid-Isonicotinamide was qualitatively confirmed via PXRD but single-crystal data was not provided in the searched sources.[\[12\]](#) Data for other compounds is sourced from representative studies.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structures listed above typically follows a standardized experimental protocol.

- **Crystal Growth:** Single crystals of suitable quality for diffraction are grown using methods such as slow evaporation from a solvent, cooling crystallization, or melt crystallization.[\[1\]](#)[\[3\]](#) [\[13\]](#) For cocrystals, the components are typically dissolved in a common solvent in a stoichiometric ratio.[\[12\]](#)
- **Data Collection:** A selected single crystal is mounted on a diffractometer (e.g., a Bruker D8 Venture).[\[13\]](#) The crystal is maintained at a constant low temperature (commonly 100 K) to minimize thermal vibrations. The diffractometer uses a microfocus X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and is equipped with a detector like a Photon II CPAD.[\[13\]](#) A series of diffraction images are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods (e.g., with SHELXT software) and refined using full-matrix least-squares on F² (e.g., with SHELXL).[\[6\]](#) This process refines the atomic positions and thermal parameters to best fit the experimental data.

- Data Validation and Deposition: The final structure is validated and analyzed for geometric parameters and intermolecular interactions. The crystallographic information file (CIF) is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[6]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the formation of a new crystalline phase (like a cocrystal) and to check the bulk purity of the sample.

- Sample Preparation: A powdered sample of the material is prepared and placed on a sample holder.
- Data Collection: The sample is analyzed using a powder diffractometer (e.g., PANalytical Empyrean) with Cu K α radiation ($\lambda = 1.5418 \text{ \AA}$).[13] The diffraction pattern is collected over a range of 2 θ angles (e.g., 5–50°).[13]
- Analysis: The resulting diffractogram, a plot of intensity versus 2 θ , serves as a "fingerprint" of the crystal structure. The formation of a new cocrystal is confirmed if the PXRD pattern is distinct from the patterns of the individual starting components.[3][10]

Visualization of Structural Relationships

The following diagram illustrates the logical relationships between nicotinamide and its various substituted forms discussed in this guide.

[Click to download full resolution via product page](#)

Structural relationships of nicotinamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide [mdpi.com]
- 4. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoniazid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [comparative study of the crystal structures of substituted nicotinamides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183580#comparative-study-of-the-crystal-structures-of-substituted-nicotinamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com